molecular formula C15H13ClO3 B12999381 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid

Cat. No.: B12999381
M. Wt: 276.71 g/mol
InChI Key: RSPGXNXMEANHRY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C15H13ClO3 It is characterized by the presence of a chlorobenzyl group attached to a phenylacetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxyphenylacetic acid in the presence of a suitable dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the etherification reaction. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with carboxylic or ketone functional groups.

    Reduction: Formation of 2-(2-((4-Benzyl)oxy)phenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
  • 3-(4-(4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid
  • 2-(4-(4-Chlorobenzyl)oxy)benzoic acid

Uniqueness

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid is unique due to its specific structural features, such as the ether linkage between the chlorobenzyl and phenylacetic acid moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C15H13ClO3/c16-13-7-5-11(6-8-13)10-19-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2,(H,17,18)

InChI Key

RSPGXNXMEANHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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